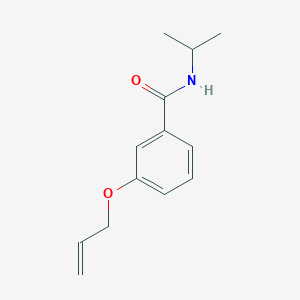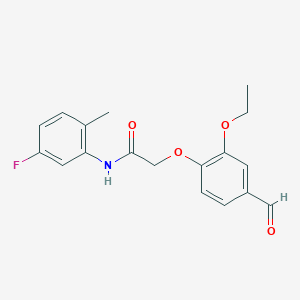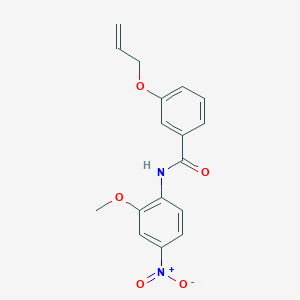![molecular formula C14H22ClNO2 B4411215 N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4411215.png)
N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
描述
N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride, commonly known as IPEP, is a chemical compound used in scientific research. It is a selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. IPEP has shown potential as a treatment for type 2 diabetes and obesity due to its ability to stimulate insulin secretion and increase glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) secretion.
作用机制
IPEP acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by IPEP leads to the release of insulin from beta cells and the secretion of GLP-1 and N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride from L cells. GLP-1 and this compound are incretin hormones that stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
IPEP has been shown to have several biochemical and physiological effects in vitro and in vivo. In pancreatic beta cells, IPEP stimulates insulin secretion in a glucose-dependent manner. In intestinal L cells, IPEP stimulates GLP-1 and this compound secretion, leading to increased insulin secretion and improved glucose homeostasis. In addition, IPEP has been shown to have anti-inflammatory effects in macrophages, indicating its potential as a treatment for inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using IPEP in lab experiments is its selectivity for the GPR119 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. In addition, IPEP has been extensively studied in vitro and in vivo, allowing for a better understanding of its mechanism of action and potential therapeutic applications.
One limitation of using IPEP in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of IPEP at high concentrations, which may be necessary for certain experiments. In addition, the cost of IPEP may be prohibitive for some researchers, limiting its accessibility.
未来方向
There are several future directions for research on IPEP. One area of interest is the potential use of IPEP as a treatment for type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and administration of IPEP, as well as its long-term safety and efficacy.
Another area of interest is the potential use of IPEP as a treatment for inflammatory disorders. Further studies are needed to determine the mechanisms underlying the anti-inflammatory effects of IPEP and to assess its potential as a therapeutic agent.
Finally, further studies are needed to understand the structure-activity relationship of IPEP and to develop more potent and selective agonists of the GPR119 receptor. This could lead to the development of more effective treatments for type 2 diabetes, obesity, and other metabolic disorders.
科学研究应用
IPEP has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to stimulate insulin secretion and increase GLP-1 and N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride secretion in vitro and in vivo, indicating its potential as a treatment for type 2 diabetes and obesity. In addition, IPEP has been shown to have anti-inflammatory effects in macrophages and to improve glucose tolerance in animal models of diabetes and obesity.
属性
IUPAC Name |
N-[2-(4-propan-2-yloxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-9-15-10-11-16-13-5-7-14(8-6-13)17-12(2)3;/h4-8,12,15H,1,9-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMKBSJIWSRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)

![4-[(4-isopropyl-3-methylphenoxy)acetyl]morpholine](/img/structure/B4411166.png)
![methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4411174.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)
![2-[(4-cyano-2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4411193.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4411208.png)
